Cas no 13441-51-5 (D-Kynurenine)

D-Kynurenine 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid
- D-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid
- (2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid
- D-Kynurenine
- D-KYNURENINE, FREE BASE
- A-Anthraniloyl-D-alanine
- β-Anthraniloyl-D-alanine
- D-Kynurenine sulfate
- REF DUPL: D-Kynurenine
- beta-Anthraniloyl-D-alanine
- (R)-α,2-Diamino-γ-oxobenzenebutanoic acid
- D-2-AMINO-4-[2-AMINOPHENYL]-4-OXOBUTANOIC ACID
- R-2-Amino-4-[2-aminophenyl]-4-oxobutanoic acid
- D-kynurenine free base
- DK8PQD0WC5
- Kynurenine, D-
- GTPL5799
- Benzenebutanoic acid, alpha,2-diamino-gamma-oxo-, (R)-
- Benzenebutanoic acid, alpha,2-diamino-gamma-oxo
- BENZENEBUTANOIC ACID, .ALPHA.,2-DIAMINO-.GAMMA.-OXO-, (R)-
- CHEMBL1233899
- F19570
- MFCD00133224
- BENZENEBUTANOIC ACID, .ALPHA.,2-DIAMINO-.GAMMA.-OXO-, (.ALPHA.R)-
- TNP00279
- DTXSID50360767
- KYNURENINE, (-)-
- AKOS015891029
- AS-67716
- NCGC00017339-01
- Q27077082
- SCHEMBL13969610
- (R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoicacid
- K-8980
- AM83692
- HY-W014502
- KYNURENINE, (R)-
- UNII-DK8PQD0WC5
- D-Kynurenine free base (H-D-Asp(Ph(2-NH2))-OH)
- 13441-51-5
- Benzenebutanoic acid, alpha,2-diamino-gamma-oxo-, (alphaR)-
- NCGC00163346-01
- CHEBI:86262
- CS-W015218
- (2R)-4-(2-aminophenyl)-2-azaniumyl-4-oxobutanoate
- DTXCID30311818
- YGPSJZOEDVAXAB-MRVPVSSYSA-N
-
- MDL: MFCD00133224
- インチ: 1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m1/s1
- InChIKey: YGPSJZOEDVAXAB-MRVPVSSYSA-N
- ほほえんだ: O=C(C1=C([H])C([H])=C([H])C([H])=C1N([H])[H])C([H])([H])[C@]([H])(C(=O)O[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 208.084792g/mol
- ひょうめんでんか: 0
- XLogP3: -2.2
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 回転可能化学結合数: 4
- どういたいしつりょう: 208.084792g/mol
- 単一同位体質量: 208.084792g/mol
- 水素結合トポロジー分子極性表面積: 106Ų
- 重原子数: 15
- 複雑さ: 255
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 9
- ひょうめんでんか: 0
じっけんとくせい
- PSA: 106.41000
- LogP: 1.53500
D-Kynurenine セキュリティ情報
- WGKドイツ:3
D-Kynurenine 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
D-Kynurenine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM281157-1g |
(R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid |
13441-51-5 | 95% | 1g |
$1262 | 2022-06-13 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022921-100mg |
D-Kynurenine |
13441-51-5 | 98% | 100mg |
¥1078 | 2024-05-26 | |
TRC | K661010-1g |
D-Kynurenine |
13441-51-5 | 1g |
$ 1420.00 | 2022-06-02 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D863899-100mg |
D-Kynurenine |
13441-51-5 | 98% | 100mg |
¥1,330.00 | 2022-01-11 | |
TRC | K661010-50mg |
D-Kynurenine |
13441-51-5 | 50mg |
$167.00 | 2023-05-18 | ||
TRC | K661010-500mg |
D-Kynurenine |
13441-51-5 | 500mg |
$948.00 | 2023-05-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D863899-500mg |
D-Kynurenine |
13441-51-5 | 98% | 500mg |
¥4,488.00 | 2022-01-11 | |
Apollo Scientific | BIB6087-500mg |
D-Kynurenine free base |
13441-51-5 | 500mg |
£195.00 | 2023-09-01 | ||
eNovation Chemicals LLC | D523088-1g |
(R)-2-AMino-4-(2-aMinophenyl)-4-oxobutanoic acid |
13441-51-5 | 97% | 1g |
$1162 | 2024-05-24 | |
MedChemExpress | HY-W014502-25mg |
D-Kynurenine |
13441-51-5 | 99.36% | 25mg |
¥600 | 2024-05-24 |
D-Kynurenine 関連文献
-
D. J. Manners,J. W. Cornforth,G. Ryback,D. W. Ribbons,D. A. Rees,D. G. Smyth Annu. Rep. Prog. Chem. 1965 62 427
-
Peter 't Hart,Laurens H. J. Kleijn,Gerjan de Bruin,Sabine F. Oppedijk,Johan Kemmink,Nathaniel I. Martin Org. Biomol. Chem. 2014 12 913
-
James W. Marshall,Kate M. J. de Mattos-Shipley,Iman A. Y. Ghannam,Asifa Munawar,Jonathan C. Killen,Colin M. Lazarus,Russell J. Cox,Christine L. Willis,Thomas J. Simpson Org. Biomol. Chem. 2021 19 182
-
Ke Li,Tyler J. Buchinger,Weiming Li Nat. Prod. Rep. 2018 35 501
-
Jing Lin,Yuan Xin Gwyneth Tan,Lai Peng Leong,Weibiao Zhou Food Funct. 2018 9 3398
-
Songya Zhang,Yunliang Chen,Jing Zhu,Qiujie Lu,Max J. Cryle,Youming Zhang,Fu Yan Nat. Prod. Rep. 2023 40 557
D-Kynurenineに関する追加情報
D-Kynurenine (CAS No. 13441-51-5): A Comprehensive Overview of Its Biochemical Significance and Recent Research Developments
D-Kynurenine, a derivative of the essential amino acid tryptophan, is a compound of significant interest in the field of biochemistry and pharmaceutical research. With the CAS number 13441-51-5, this molecule has garnered attention for its multifaceted roles in metabolic pathways and its potential applications in therapeutic interventions. This article provides an in-depth exploration of D-Kynurenine, focusing on its chemical properties, biological functions, and the latest advancements in research that highlight its importance.
The chemical structure of D-Kynurenine is characterized by a kynurenine backbone, which distinguishes it from its L-form counterpart. This structural uniqueness imparts distinct biochemical properties, making it a subject of extensive study. The compound is primarily involved in the kynurenine pathway, a metabolic route that plays a crucial role in the degradation of tryptophan. This pathway is not only essential for energy metabolism but also contributes to the synthesis of various bioactive molecules that influence immune responses and neurotransmitter functions.
One of the most notable aspects of D-Kynurenine is its involvement in neuroinflammatory processes. Recent studies have highlighted its role in modulating immune responses, particularly in conditions such as multiple sclerosis and Alzheimer's disease. The kynurenine pathway produces several neuroactive metabolites, including quinolinic acid and kynurenic acid, which can either promote or inhibit neuronal activity depending on the cellular context. Understanding these mechanisms has opened new avenues for therapeutic development, with D-Kynurenine being a key player in these investigations.
In addition to its neuroimmunological roles, D-Kynurenine has been studied for its potential applications in cancer research. Emerging evidence suggests that this compound can influence tumor microenvironments by modulating immune cell trafficking and function. Specifically, D-Kynurenine has been shown to affect the balance between pro-inflammatory and anti-inflammatory cytokines, which is critical for cancer progression. These findings have prompted researchers to explore D-Kynurenine as a potential adjuvant therapy alongside conventional cancer treatments.
The biosynthesis of D-Kynurenine involves a series of enzymatic reactions that are tightly regulated to maintain homeostasis within the cell. Key enzymes such as kynureninase and anthranilic acid synthase play pivotal roles in this pathway. Dysregulation of these enzymes has been linked to various pathological conditions, underscoring the importance of D-Kynurenine in maintaining physiological balance. Advances in enzymology have enabled researchers to develop novel inhibitors and activators targeting these enzymes, which could lead to more precise therapeutic strategies.
Recent breakthroughs in metabolomics have provided new insights into the dynamic interplay between D-Kynurenine and other metabolic pathways. High-resolution mass spectrometry techniques have allowed researchers to quantify D-Kynurenine levels in biological samples with high precision, revealing its involvement in complex metabolic networks. These studies have identified novel biomarkers associated with metabolic disorders, where D-Kynurenine levels are significantly altered. This has opened up new possibilities for diagnostic applications based on D-Kynurenine profiling.
The pharmacological potential of D-Kynurenine has also been explored in the context of mental health disorders. Preclinical studies have demonstrated that modulation of the kynurenine pathway can influence neurotransmitter systems involved in mood regulation. For instance, D-Kynurenine has been investigated for its effects on serotonin and GABAergic pathways, which are implicated in conditions such as depression and anxiety. While further clinical trials are needed to validate these findings, they suggest that D-Kynurenine could be a valuable candidate for developing novel psychotropic drugs.
From a synthetic chemistry perspective, the development of efficient methods for producing D-Kynurenine is crucial for both research and industrial applications. Advances in biocatalysis have enabled the use of engineered microorganisms to produce this compound sustainably. These biotechnological approaches not only reduce production costs but also minimize environmental impact compared to traditional chemical synthesis methods. Such innovations are aligning with global trends toward green chemistry and sustainable manufacturing practices.
In conclusion, D-Kynurenine (CAS No. 13441-51-5) is a versatile compound with far-reaching implications in biochemistry and medicine. Its involvement in critical metabolic pathways underscores its importance in maintaining physiological functions and its potential as a therapeutic agent. The latest research developments highlight its role in neuroimmunology, cancer biology, and mental health disorders, paving the way for innovative treatment strategies. As our understanding of this molecule continues to evolve, so too will its applications across multiple domains of science and medicine.
